Methyl (3R)-3-amino-3-cyclobutylpropanoate
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Overview
Description
Methyl (3R)-3-amino-3-cyclobutylpropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-cyclobutylpropanoate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines under suitable conditions.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (3R)-3-amino-3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The cyclobutyl ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-cyclopropylpropanoate
- Methyl (3R)-3-amino-3-cyclopentylpropanoate
Uniqueness
Methyl (3R)-3-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs
Biological Activity
Methyl (3R)-3-amino-3-cyclobutylpropanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure, which contributes to its biological activity. The chemical formula is C7H13N1O2, and it features an amino group that plays a crucial role in its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, impacting signal transduction processes within cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against specific targets:
- Enzyme Inhibition : In vitro assays have shown that the compound inhibits enzymes such as 11β-HSD1 with an IC50 value indicating moderate potency. For instance, related compounds with similar structures have shown IC50 values ranging from 8 nM to 89 nM in inhibiting human 11β-HSD1 .
Compound | IC50 (nM) | Target |
---|---|---|
Compound 7j | 8 | Human 11β-HSD1 |
Compound 7a | 89 | Human 11β-HSD1 |
In Vivo Studies
In vivo studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:
- Bioavailability : The bioavailability of similar compounds has been reported at approximately 28%, suggesting moderate absorption in biological systems .
- Tissue Distribution : Studies indicated that upon administration, the compound effectively reaches target tissues, which is crucial for its therapeutic efficacy.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
BONKZIKOKDQSMB-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1CCC1)N |
Canonical SMILES |
COC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
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